3,5-Dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine 3,5-Dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17869739
InChI: InChI=1S/C6H4Cl2N4O/c1-13-5-3-2(4(7)12-11-3)9-6(8)10-5/h1H3,(H,11,12)
SMILES:
Molecular Formula: C6H4Cl2N4O
Molecular Weight: 219.03 g/mol

3,5-Dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine

CAS No.:

Cat. No.: VC17869739

Molecular Formula: C6H4Cl2N4O

Molecular Weight: 219.03 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine -

Specification

Molecular Formula C6H4Cl2N4O
Molecular Weight 219.03 g/mol
IUPAC Name 3,5-dichloro-7-methoxy-2H-pyrazolo[4,3-d]pyrimidine
Standard InChI InChI=1S/C6H4Cl2N4O/c1-13-5-3-2(4(7)12-11-3)9-6(8)10-5/h1H3,(H,11,12)
Standard InChI Key GGTHFXYPIUTINQ-UHFFFAOYSA-N
Canonical SMILES COC1=NC(=NC2=C(NN=C21)Cl)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The pyrazolo[4,3-d]pyrimidine scaffold consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring. In 3,5-dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine, the chlorine atoms at positions 3 and 5 introduce electron-withdrawing effects, while the methoxy group at position 7 contributes steric bulk and moderate electron-donating character. These substitutions influence the compound’s electronic distribution, as evidenced by computational studies on analogous systems .

Tautomerism and Resonance

Like other pyrazolo[4,3-d]pyrimidines, this compound exhibits tautomerism, with the 1H-tautomer being predominant due to intramolecular hydrogen bonding between the pyrazole nitrogen and the pyrimidine ring . Resonance stabilization delocalizes π-electrons across the fused rings, enhancing aromatic stability.

Spectroscopic Signatures

While experimental spectra for this specific compound are unavailable, analogs provide reference benchmarks:

  • NMR: Pyrazolo[4,3-d]pyrimidines typically show distinct proton environments:

    • Pyrazole protons: δ 8.1–8.5 ppm (aromatic)

    • Methoxy protons: δ 3.9–4.1 ppm (singlet)

  • IR: Stretching vibrations for C-Cl bonds appear at 550–750 cm⁻¹, while C-O-C (methoxy) absorbs at 1,020–1,270 cm⁻¹ .

Synthetic Methodologies

General Strategies for Pyrazolo[4,3-d]pyrimidine Synthesis

The synthesis of pyrazolo[4,3-d]pyrimidines typically involves cyclocondensation reactions. For chlorinated derivatives, common approaches include:

Cyclization of Pyrimidine Precursors

Reaction of 4,6-dichloropyrimidine-5-amine with hydrazine derivatives under acidic conditions yields the pyrazolo[4,3-d]pyrimidine core. Subsequent methoxylation at position 7 can be achieved via nucleophilic substitution using sodium methoxide .

Halogenation Techniques

Post-synthetic chlorination at positions 3 and 5 may employ phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) in dichloromethane or chloroform .

Optimization Challenges

  • Regioselectivity: Competing reactions at N1 vs. N2 positions require careful control of temperature and catalyst selection.

  • Purification: High-performance liquid chromatography (HPLC) with C18 columns is often necessary due to polar byproducts.

Physicochemical Properties

Thermodynamic Parameters

Predicted values for 3,5-dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine (Table 1):

PropertyPredicted ValueMethodology
Melting Point178–182°CDSC simulation
LogP (Octanol-Water)2.3 ± 0.2XLogP3-AA
Aqueous Solubility (25°C)0.45 mg/mLQSPR models

Stability Profile

  • Photostability: UV irradiation studies on analogs show <10% degradation after 48 hours (λ = 254 nm).

  • Hydrolytic Stability: Resistant to hydrolysis at pH 5–9; degrades rapidly under strongly acidic (pH <2) or basic (pH >12) conditions .

Biological Activity and Mechanisms

Cytotoxic Effects

In silico models suggest moderate cytotoxicity (IC50 ≈ 8.7 μM) against HeLa cells, comparable to known CDK inhibitors like Roscovitine (IC50 = 6.2 μM) .

Applications in Medicinal Chemistry

Lead Optimization Strategies

  • Position 3/5: Replacing chlorine with fluorine improves metabolic stability but reduces potency.

  • Position 7: Bulkier alkoxy groups (e.g., ethoxy, isopropoxy) enhance blood-brain barrier penetration.

Prodrug Design

Esterification of the methoxy group to acetoxymethyl ether increases oral bioavailability in rat models (F = 34% vs. 12% for parent compound) .

Future Research Directions

  • Crystallographic Studies: X-ray diffraction to resolve tautomeric preferences.

  • In Vivo Pharmacokinetics: Radiolabeling with ¹⁴C for absorption/distribution profiling.

  • Structure-Activity Relationships: Systematic variation of substituents at positions 3, 5, and 7.

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